molecular formula C23H22N6O4S B2561421 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 922468-58-4

4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2561421
CAS No.: 922468-58-4
M. Wt: 478.53
InChI Key: YYDXIIJUIMFMJQ-UHFFFAOYSA-N
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Description

4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an interesting synthetic molecule with a complex structure. It is characterized by multiple functional groups, including benzyl, sulfonamide, and the unique imidazo[2,1-f]purin scaffold. Its multifunctional nature makes it a subject of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multiple steps:

  • Formation of the imidazo[2,1-f]purin core: : This step involves cyclization reactions between suitable amine and carbonyl-containing precursors under acidic or basic conditions.

  • Introduction of the benzyl group: : Benzylation of the core structure can be achieved using benzyl halides under basic conditions.

  • Sulfonamide addition: : The final step involves reacting the benzylated imidazo[2,1-f]purin derivative with sulfonyl chlorides in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized processes including:

  • High-yield reactions: : Using catalysts and solvents that increase the yield and purity.

  • Scalable conditions: : Ensuring reactions can be scaled up without compromising the efficiency and safety.

  • Purification: : Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various chemical reactions:

  • Oxidation: : Can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the cleavage of the sulfonamide group or reduction of carbonyl groups.

  • Substitution: : Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Halogenation reagents: : Chlorine (Cl₂), bromine (Br₂).

Major Products Formed

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Reduced carbonyl compounds, amines.

  • Substitution products: : Halogenated or nitrated derivatives.

Scientific Research Applications

The versatility of 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide makes it valuable in several research domains:

  • Chemistry: : Used as a reagent and intermediate in the synthesis of other complex molecules.

  • Biology: : Investigated for its potential interactions with enzymes and receptors due to its structural uniqueness.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Utilized in the development of novel materials and as a component in certain manufacturing processes.

Mechanism of Action

The specific mechanism of action for 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Modulation of cellular signaling pathways, potentially leading to changes in gene expression or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2,4-dioxo-1H-pyrimidine-6-sulfonamide: : Similar sulfonamide group but different core structure.

  • 1-Benzyl-6,7-dimethyl-2,4-dioxo-3,4-dihydroimidazo[2,1-f]purin: : Similar imidazo[2,1-f]purin core but lacks the sulfonamide group.

Unique Features

  • Structural Uniqueness: : Combines the features of benzyl, sulfonamide, and imidazo[2,1-f]purin scaffolds, providing a unique molecular framework.

  • Functional Versatility: : The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions.

This compound's distinctive combination of chemical properties and functional groups makes it a valuable subject for scientific investigation and industrial application.

Properties

IUPAC Name

4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14-15(2)29-19-20(25-22(29)28(14)17-9-11-18(12-10-17)34(24,32)33)26(3)23(31)27(21(19)30)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDXIIJUIMFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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